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Compound of Interest

Compound Name: (+)-Atenolol

Cat. No.: B1678819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic structure of the
dextrorotatory enantiomer of atenolol, (+)-atenolol. While the primary research has been
conducted on its levorotatory counterpart, (S)-atenolol, the crystallographic data presented
here is directly applicable to (+)-atenolol, as enantiomers exhibit identical crystal packing and
unit cell parameters, differing only in their absolute stereochemistry.

Atenolol is a selective Bl-adrenergic receptor antagonist widely used in the treatment of
cardiovascular diseases such as hypertension.[1] The pharmacological activity of atenolol
resides primarily in the (S)-enantiomer.[1] Understanding the three-dimensional structure of the
enantiomerically pure forms is crucial for comprehending its interaction with biological targets
and for the development of improved drug formulations.

Crystallographic Data of Homochiral Atenolol

The crystallographic data for homochiral atenolol has been determined by single-crystal X-ray
diffraction.[2] The crystals were obtained from an ethanol/water solution.[2] The structure of (S)-
atenolol was deposited in the Cambridge Crystallographic Data Centre (CCDC) with the
deposition number 602654.

Table 1: Crystal Data and Structure Refinement for (+)-Atenolol
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Parameter Value
Empirical Formula C14H22N203
Formula Weight 266.34 g/mol
Crystal System Monoclinic
Space Group Cc2

a (A) 55.83

b (A) 5.559

c (A 9.734

a(°) 90

B () 100.042

y () 90

Volume (A3) 2974.75

z 8
Molecules per asymmetric unit 2

Data obtained for S-atenolol from Esteves de Castro et al., 2007 and is applicable to (+)-
atenolol.[2]

Experimental Protocols

The determination of the crystallographic structure of (+)-atenolol involves a multi-step
process, from crystal growth to data analysis and structure refinement.

1. Crystallization

High-quality single crystals of enantiomerically pure atenolol suitable for X-ray diffraction were
grown by the slow evaporation method.[2]

o Materials:
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o (+)-Atenolol
o Ethanol (reagent grade)

o Deionized water

e Procedure:

o A saturated solution of (+)-atenolol is prepared in a mixture of ethanol and water at room
temperature. The exact ratio of ethanol to water should be optimized to achieve a balance
between solubility and the rate of evaporation.

o The solution is filtered to remove any particulate matter.

o The filtered solution is placed in a loosely covered container to allow for slow evaporation
of the solvent.

o The container is left undisturbed in a vibration-free environment at a constant temperature.

o Over a period of several days to weeks, single crystals of suitable size and quality for X-
ray diffraction will form.

2. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray
diffractometer. Data is collected, typically at a low temperature to minimize thermal vibrations of
the atoms.

e |nstrumentation:

o Afour-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.qg.,
Mo Ka or Cu Ka radiation) and a detector (e.g., CCD or CMOS).

o Alow-temperature device (e.g., a cryostream) to maintain the crystal at a constant
temperature (typically 100-150 K).

e Procedure:
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o The crystal is mounted on the diffractometer and centered in the X-ray beam.

o The unit cell parameters and the crystal orientation matrix are determined from a
preliminary set of diffraction images.

o A full sphere of diffraction data is collected by rotating the crystal through a series of
angles, with each frame being exposed to the X-ray beam for a predetermined time.

o The collected diffraction images are processed to integrate the intensities of the individual
reflections.

3. Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
e Software:
o Software for data reduction and integration (e.g., CrysAlisPro, SAINT).
o Software for structure solution (e.g., SHELXS, SIR).
o Software for structure refinement (e.g., SHELXL, Olex2).

e Procedure:

[e]

The integrated reflection intensities are corrected for various experimental factors, such as
Lorentz and polarization effects, and an absorption correction is applied.

o The crystal structure is solved using direct methods or Patterson methods to obtain an
initial model of the atomic positions.

o The structural model is refined against the experimental data using a least-squares
minimization procedure. This involves adjusting the atomic coordinates, displacement
parameters, and other relevant parameters to improve the agreement between the
observed and calculated structure factors.

o The absolute configuration of the chiral molecule is determined, often by calculating the
Flack parameter.
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o The final refined structure is validated using crystallographic software to check for
consistency and to ensure that it is chemically reasonable.

Visualizations

Experimental Workflow for Single-Crystal X-ray Crystallography
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Caption: Experimental workflow for determining the crystal structure of (+)-Atenolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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